molecular formula C13H15N3 B8701033 (2-Pyridin-3-ylethyl)pyridin-4-ylmethylamine

(2-Pyridin-3-ylethyl)pyridin-4-ylmethylamine

Cat. No.: B8701033
M. Wt: 213.28 g/mol
InChI Key: STDVKTXWYWIJFN-UHFFFAOYSA-N
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Description

(2-Pyridin-3-ylethyl)pyridin-4-ylmethylamine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-pyridin-3-yl-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C13H15N3/c1-2-12(10-15-6-1)5-9-16-11-13-3-7-14-8-4-13/h1-4,6-8,10,16H,5,9,11H2

InChI Key

STDVKTXWYWIJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Pyridinecarbaldehyde (5.36 g, 50 mmol) and 3-(2-aminoethyl)pyridine (6.5 ml, 50 mmol) were added to methanol (100 ml), and stirred at room temperature for 7 hours. The resulting mixture was cooled to 0° C. Sodium borohydride (2.8 g, 74 mmol) was added to the mixture, and stirred at 0° C. for 1 hour. Water was then added to the reaction mixture to distill the methanol off under reduced pressure. The residue was extracted with dichloromethane. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate:methanol=95:5→85:5). The purified product was concentrated under reduced pressure to thereby obtain 10.03 g (yield: 94%) of (2-pyridin-3-ylethyl)pyridin-4-ylmethylamine as a colorless oil.
Quantity
5.36 g
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reactant
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6.5 mL
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100 mL
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2.8 g
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Synthesis routes and methods II

Procedure details

4-Pyridine carbaldehyde(5.36 g) and 3-(2-aminoethyl)pyridine (6.5 ml) were added to 100 ml of methanol. The mixture was stirred at room temperature for 7 hours. The mixture was cooled to 0° C., and sodium borohydride(2.8 g) was added thereto. The mixture was further stirred at 0° C. for an hour. Water was added to the reaction mixture and methanol was distilled off under reduced pressure. The residue was subjected to extraction using dichloromethane. The organic layer was washed with saturated saline, dried with anhydrous sodium sulfate, and was condensed under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate: methanol=95:5→85:5). The purified product was condensed under reduced pressure to give the title compound(10.03 g) as a colorless oily matter.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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2.8 g
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reactant
Reaction Step Two
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